3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine
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Overview
Description
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings with an imidazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with 1-methylimidazole in the presence of a suitable catalyst, such as manganese chloride, and ammonium diethyldithiophosphate . This one-pot reaction facilitates the formation of the desired fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced derivatives with altered electronic properties.
Scientific Research Applications
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of an imidazole substituent.
Imidazo[1,5-a]pyridine: Contains an imidazole ring fused to a pyridine ring, similar to the target compound but without the pyrazole component.
Uniqueness
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of pyrazole, pyridine, and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored properties for various applications.
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H10N4/c1-14-7-5-12-11(14)9-8-13-15-6-3-2-4-10(9)15/h2-8H,1H3 |
InChI Key |
VJUUFLAETQRJTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=C3C=CC=CN3N=C2 |
Origin of Product |
United States |
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